molecular formula C19H18ClN3O2S B2457579 N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 438481-39-1

N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B2457579
CAS RN: 438481-39-1
M. Wt: 387.88
InChI Key: QFIVEJOQTZONHN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • A study focused on the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives, revealing significant inhibition of bacterial and fungal growth, demonstrating potential as antimicrobial agents (Akbari et al., 2008).
  • Novel compounds derived from visnaginone and khellinone showed high inhibitory activity on COX-2 selectivity, with promising analgesic and anti-inflammatory activities, suggesting potential use in managing pain and inflammation (Abu‐Hashem et al., 2020).
  • The use of sodium hydrogen sulfate as a catalyst in the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction was explored, offering a new, efficient method for synthesizing these compounds (Gein et al., 2018).

Antipathogenic and Antimicrobial Properties

  • The antimicrobial and antibiofilm properties of thiourea derivatives have been studied, showing significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings open the door for the development of new antimicrobial agents with potential antibiofilm properties (Limban et al., 2011).

Structural Analysis and Characterization

  • Crystal structure analysis of reduced pyrimidine derivatives provided insights into their molecular structure, contributing to the understanding of their potential interactions and functionalities (Begum & Vasundhara, 2009).

properties

IUPAC Name

N-(3-chlorophenyl)-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-11-16(18(24)22-13-7-5-6-12(20)10-13)17(23-19(26)21-11)14-8-3-4-9-15(14)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIVEJOQTZONHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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